Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used in the synthesis of other compounds.
Methods of application: The compound is obtained through the reaction of cyclohexanone diethyl acetal with D-mannitol.
Results or outcomes: From this reaction, 2,3-O-cyclohexylidene-D-glyceraldehyde was obtained in a quantitative yield without racemization.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used as a starting material for the preparation of chiral compounds.
Methods of application: Starting from ®-2,3-O-cyclohexylidene glyceraldehyde, which is easily prepared in a large scale from D-mannitol, an enantiopure chiral nitro alkene was prepared by reaction with nitromethane.
Results or outcomes: Organocatalytic Michael addition of dimethyl malonate, β-keto esters, and other nucleophiles on the nitro alkene afforded high stereoselectivity and densely functionalized chiral molecules.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is known to have remarkable antiviral and antimicrobial traits, making it a promising candidate for addressing diverse viral and bacterial infections.
Results or outcomes: The compound showcases remarkable antiviral and antimicrobial traits.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used as a starting material for preparing the unstable 2,3-O-cyclohexylidene-D-glyceraldehyde.
Methods of application: This aldehyde was employed in highly diastereoselective addition reactions.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used in the synthesis of chiral compounds.
Methods of application: The reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium yield the same 3-C-methyl derivative.
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol is a complex organic compound characterized by its unique molecular structure and properties. The molecular formula is C18H30O6, with a molecular weight of 342.43 g/mol. This compound features two dioxaspirodecane units attached to an ethane-1,2-diol backbone, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
DCHM does not have a direct biological action. Its primary function is as a protecting group in organic synthesis. By selectively protecting specific hydroxyl groups, DCHM allows chemists to modify other parts of the molecule without affecting the protected regions. This controlled reactivity is crucial for the targeted synthesis of complex organic molecules [].
Common reagents employed in these reactions include oxidizing agents like sodium periodate and reducing agents such as sodium borohydride, which facilitate these transformations effectively .
The synthesis of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be achieved through the following method:
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol has several applications:
Interaction studies involving (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol are crucial for understanding its reactivity and potential biological effects. Preliminary studies suggest that similar compounds can interact with enzymes or receptors involved in metabolic pathways or disease processes. Detailed interaction studies could reveal its binding affinities and mechanisms of action within biological systems .
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be compared with several similar compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
1,25-Di-O-isopropylidene-D-mannitol | Protecting Group | Forms a five-membered ring; less stable |
1,25-Di-O-benzylidene-D-mannitol | Protecting Group | Forms a six-membered ring; different reactivity |
6-Methyl-1,4-dioxaspiro[4.5]decan | Dioxaspiro Compound | Exhibits unique steric hindrance |
These comparisons highlight the unique stability and reactivity of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol compared to other similar compounds. Its structural characteristics make it valuable in various synthetic applications while providing insights into its potential biological activities .
The compound (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol possesses the molecular formula C18H30O6 with a molecular weight of 342.43 grams per mole. This dioxaspiro compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex bicyclic structure containing two spiroketal units attached to an ethane-1,2-diol backbone. The compound is also commonly referred to as 1,2:5,6-Di-O-cyclohexylidene-D-mannitol in the literature, which describes its derivation from D-mannitol through cyclohexylidene protection.
The Chemical Abstracts Service registry number for this compound is 76779-67-4, providing a unique identifier for database searches and chemical procurement. The compound's International Chemical Identifier (InChI) is InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2/t13-,14-,15-,16-/m1/s1, which encodes its complete structural information including stereochemistry. The InChI Key DFWHMBZZFDLOTN-KLHDSHLOSA-N serves as a shortened version for computational applications.
The structural architecture of this molecule features two dioxaspiro[4.5]decane units, each characterized by a spirocyclic arrangement where a five-membered dioxolane ring shares a carbon atom with a six-membered cyclohexane ring. The ethane-1,2-diol central unit provides the connection between these two spiroketal moieties, creating a symmetrical molecular framework with defined stereochemistry at multiple positions.
Property | Value |
---|---|
Molecular Formula | C18H30O6 |
Molecular Weight | 342.43 g/mol |
Chemical Abstracts Service Number | 76779-67-4 |
Melting Point | 103-105°C |
Boiling Point | 525.939°C at 760 mmHg |
Density | 1.257 g/cm³ |
Refractive Index | 1.553 |
The development of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol emerged from the broader field of protecting group chemistry, which has been fundamental to synthetic organic chemistry since the mid-20th century. Protecting groups are temporarily installed chemical modifications that shield reactive functional groups during synthetic transformations, allowing chemists to achieve selectivity in complex multi-step syntheses. The concept of protecting groups plays an important role in multistep organic synthesis, enabling the preparation of delicate organic compounds where specific molecular regions cannot survive required reagents or chemical environments.
The specific historical development of cyclohexylidene-derived protecting groups traces back to investigations seeking alternatives to the more commonly used isopropylidene derivatives. Early research identified that cyclohexylidene-protected compounds offered superior stability compared to their isopropylidene counterparts, particularly under acidic conditions. The synthesis of 1,2:5,6-di-O-cyclohexylidene-D-mannitol was first reported in synthetic literature as researchers sought more robust protecting group strategies for carbohydrate chemistry.
Sugiyama and colleagues published pioneering work on the facile synthesis of this compound and related cyclohexylidene derivatives in 1984. Their methodology involved the reaction of cyclohexanone diethyl acetal with D-mannitol, yielding quantitatively the desired dioxaspiro compound and its isomer. This represented a significant improvement over earlier methods that required equilibrium conditions with large excess of cyclohexanone and tedious purification procedures.
The compound gained prominence in synthetic chemistry due to its applications beyond simple protection strategies. Recent research has demonstrated its utility in the synthesis of biologically active molecules and its role as a precursor for pharmaceutical intermediates. The development of efficient synthetic routes to this compound has enabled its broader adoption in academic and industrial settings.
The stereochemical configuration of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol represents a critical aspect of its chemical behavior and synthetic utility. The molecule contains multiple stereogenic centers, with the absolute configuration designated as (1S,2S) for the central ethane-1,2-diol unit and (3R) for each of the dioxaspiro units. This specific stereochemical arrangement is essential for the compound's function as an effective protecting group and its compatibility with asymmetric synthetic strategies.
The significance of this stereochemical configuration extends to its thermodynamic stability and conformational preferences. Spiroketal systems are known for their conformational rigidity, which provides predictable three-dimensional spatial arrangements of functional groups. This rigidity is particularly valuable in synthetic applications where precise control over molecular geometry is required. The dioxaspiro[4.5]decane framework adopts well-defined conformations that minimize steric interactions while maximizing favorable orbital overlap in the acetal linkages.
The stereochemical integrity of this compound during synthetic transformations has been extensively studied. Research demonstrates that the compound maintains its stereochemical configuration under typical protecting group installation and removal conditions, making it reliable for asymmetric synthesis applications. The stability of the stereochemical arrangement arises from the conformational constraints imposed by the spirocyclic framework, which prevents unwanted epimerization or configurational changes.
Furthermore, the stereochemical configuration influences the compound's biological activity profile. Studies have indicated that the specific (1S,2S)/(3R) configuration contributes to the molecule's antiviral and antimicrobial properties, suggesting that stereochemistry plays a role in biological target recognition and binding affinity. This stereochemistry-activity relationship underscores the importance of maintaining precise stereochemical control during synthesis and handling.
Stereochemical Feature | Configuration | Significance |
---|---|---|
Central Ethane Unit | (1S,2S) | Controls overall molecular geometry |
Dioxaspiro Units | (3R) | Determines spiroketal stability |
Anomeric Centers | Defined | Provides conformational rigidity |
Overall Chirality | Enantiopure | Enables asymmetric synthesis applications |
The relationship between stereochemical configuration and chemical reactivity has been demonstrated through comparative studies with related diastereomers and constitutional isomers. The specific arrangement of substituents in this compound provides optimal steric accessibility for chemical modifications while maintaining the protective properties of the spiroketal framework. This balance between reactivity and stability makes the compound particularly valuable for complex synthetic sequences where multiple chemical transformations must be performed in the presence of the protecting groups.